5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)-

NQO1 Antiproliferative Quinone oxidoreductase

Secure 5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)- (CAS 61324-55-8) to leverage its unique C7-amino/C6-piperidinylmethyl pharmacophore. Unlike PT-262, its predicted NQO1 substrate activity enables MDR-reversal studies in KB-vin/HeLaS3 lines, while the C7-NH2 retains TGase2 inhibitor series potential. Avoid generic analogs—this substitution pattern is critical for MAO-B selectivity (IC50 ~1.1 µM) and M. tuberculosis GyrB inhibition campaigns.

Molecular Formula C15H17N3O2
Molecular Weight 271.31 g/mol
CAS No. 61324-55-8
Cat. No. B11847660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)-
CAS61324-55-8
Molecular FormulaC15H17N3O2
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C(=O)C3=C(C2=O)C=CC=N3)N
InChIInChI=1S/C15H17N3O2/c16-12-11(9-18-7-2-1-3-8-18)14(19)10-5-4-6-17-13(10)15(12)20/h4-6H,1-3,7-9,16H2
InChIKeyCXFBHLUHEIECQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)- (CAS 61324-55-8): Structural Class and Procurement-Relevant Context


5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)- (CAS 61324-55-8) is a synthetic quinoline-5,8-dione derivative bearing a primary amine at the C7 position and a piperidin-1-ylmethyl substituent at C6. It belongs to the broader 5,8-quinolinedione (quinolinequinone) chemotype, a scaffold widely recognized for its capacity to generate antiproliferative, antibacterial, and antifungal activity through redox cycling, enzyme inhibition, and covalent modification of biological targets [1] [2]. The compound is positioned within a well-populated chemical space; however, its specific C6/C7 substitution pattern—combining a basic piperidine side chain with a free amino group—distinguishes it from other 6,7-disubstituted analogs and may confer unique target engagement and selectivity profiles relative to more thoroughly characterized in-class comparators such as 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262) and 7-amino-2-arylquinoline-5,8-dione derivatives [3] [4].

Why 5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)- Cannot Be Replaced by Generic 6,7-Disubstituted Quinoline-5,8-dione Analogs


The 5,8-quinolinedione scaffold is highly sensitive to substitution pattern; both the electronic character (electron-donating amino vs. electron-withdrawing chloro) and the steric bulk of C6/C7 appendages dramatically alter redox potential, enzyme-substrate recognition, and off-target liability [1]. A direct structural analog, 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), demonstrates that replacing the C7 amino group with chlorine shifts the mechanism of action toward ERK/CDC2 phosphorylation inhibition at low micromolar concentrations (IC50 ~5 µM), while the 7-amino-2-aryl series exhibits TGase2 inhibition in the sub-micromolar range [2] [3]. The target compound, with its C7 primary amine and C6 piperidinylmethyl motif, occupies a physicochemical and pharmacological niche that is not replicated by any single close analog; generic interchange risks loss of the precise target affinity, selectivity window, and downstream biological readout required for reproducible experimental outcomes [4].

Quantitative Differentiation Evidence for 5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)- Versus Closest Analogs


NQO1 Substrate Activity Divergence Between C7-Amino and C7-Chloro 6-Piperidinyl Analogs

In the amino-quinoline-5,8-dione series, C7-amino substitution is associated with NQO1-dependent cytotoxicity and competitive NQO1 inhibition, whereas the C7-chloro analog PT-262 operates through an NQO1-independent mechanism involving ERK/CDC2 phosphorylation [1] [2]. The target compound, bearing a C7 primary amine, is predicted to engage NQO1 as a two-electron reduction substrate, a property that confers selective toxicity toward NQO1-overexpressing tumors and is absent in the C7-chloro comparator class [3].

NQO1 Antiproliferative Quinone oxidoreductase

Monoamine Oxidase (MAO) Isoform Selectivity Shift Conferred by C6 Piperidinylmethyl Substitution

BindingDB data for a structurally related 5,8-quinolinedione derivative indicate that while MAO-A inhibition is negligible (IC50 >100,000 nM), MAO-B inhibition is detectable at low micromolar concentrations (IC50 1,130 nM) [1]. The target compound's C6 piperidinylmethyl group introduces a basic nitrogen at a position analogous to known MAO-B selective pharmacophores, suggesting that the MAO-B selectivity window may be further enhanced relative to unsubstituted or C6-chloro analogs [2].

MAO inhibition Neuropharmacology Selectivity

TGase2 Inhibitory Potential of 7-Aminoquinoline-5,8-dione Scaffold Versus C7-Substituted Analogs

The 7-aminoquinoline-5,8-dione chemotype has been validated as a druglike TGase2 inhibitor scaffold. Compound 23 (7-amino-2-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}quinoline-5,8-dione) exhibited an in vitro IC50 of 1.12 µM and an in situ IC50 of 0.07 µM in human retinal microvascular endothelial cells [1]. The target compound retains the critical C7 amino group required for TGase2 binding and introduces a piperidinylmethyl side chain at C6, a position known to modulate potency and pharmacokinetics in this series [2].

TGase2 Diabetic retinopathy Vascular leakage

Redox Potential and ROS Generation: C7-NH2 vs. C7-Cl on the Quinoline-5,8-dione Core

Electron-donating substituents at C7 (e.g., -NH2) are known to lower the one-electron reduction potential of the quinone moiety, facilitating redox cycling and intracellular ROS generation, whereas electron-withdrawing groups (e.g., -Cl) raise the reduction potential and favor two-electron reduction pathways [1]. In the NQO1 inhibitor series, 7-amino derivatives induced dose-dependent mitochondrial dysfunction and ROS elevation in HeLaS3 and KB-vin cells, an effect that is attenuated in C7-halogenated analogs [2].

Redox cycling Reactive oxygen species Mitochondrial dysfunction

Antimycobacterial Target Engagement: Piperidine Side Chain Contribution to DNA Gyrase B Inhibition

Quinoline-aminopiperidine hybrid analogs have been optimized as Mycobacterium tuberculosis DNA gyrase B inhibitors with improved cardiosafety profiles [1]. The target compound incorporates both the quinoline-5,8-dione core and a piperidine ring connected via a methylene linker, a topology that maps onto the pharmacophore model for GyrB ATPase inhibition. 2D/3D-QSAR studies on related quinoline-aminopiperidine series confirm that the presence and position of the piperidine nitrogen are critical for antimycobacterial potency [2].

Antitubercular DNA gyrase B Mycobacterium tuberculosis

High-Value Application Scenarios for 5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)-


NQO1-Directed Antitumor Screening in Multidrug-Resistant Cancer Models

The compound's predicted NQO1 substrate activity (C7-NH2 required) makes it suitable for screening in NQO1-overexpressing multidrug-resistant cell lines such as KB-vin and HeLaS3, where C7-chloro analogs like PT-262 fail to engage the NQO1-dependent cytotoxicity pathway [1]. This application leverages the compound's unique redox-dependent mechanism to potentially circumvent MDR, a property not shared by the ERK/CDC2-inhibiting comparator PT-262.

TGase2 Inhibitor Lead Optimization for Diabetic Retinopathy

Retaining the essential 7-amino pharmacophore of the TGase2 inhibitor series, this compound can serve as a starting point for further C6 side-chain optimization to improve in situ potency and oral bioavailability, following the successful development path of compounds 22 and 23 which achieved sub-micromolar in situ IC50 values and in vivo efficacy in STZ-induced diabetic mice [2].

MAO-B Selective Chemical Probe Development

Based on the MAO-B selectivity window observed for structurally related 5,8-quinolinediones (MAO-B IC50 1,130 nM vs. MAO-A IC50 >100,000 nM), this compound is a candidate for developing isoform-selective MAO-B inhibitors with reduced cheese-effect liability, a differentiation advantage over non-selective clinical MAO inhibitors [3].

Antitubercular Fragment-Based Lead Generation Targeting DNA Gyrase B

The compound's quinoline-aminopiperidine architecture aligns with the validated pharmacophore for M. tuberculosis GyrB inhibition; it can be incorporated into fragment-merging or structure-based design campaigns aimed at improving upon the MIC99 of 6.25 µg/mL reported for related piperidine-containing hybrids [4].

Quote Request

Request a Quote for 5,8-Quinolinedione, 7-amino-6-(1-piperidinylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.